Neridronate

Descripción

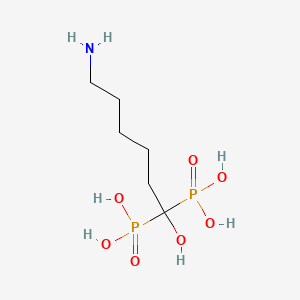

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUSSSIBPPTKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868545 | |

| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79778-41-9 | |

| Record name | Neridronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79778-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neridronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079778419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neridronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERIDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U27U3RIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neridronate's Inhibition of Farnesyl Pyrophosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neridronate, a nitrogen-containing bisphosphonate, exerts its therapeutic effects in bone disorders primarily through the potent inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. This guide provides an in-depth technical overview of the molecular mechanism of this compound's action, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the involved signaling pathways. By disrupting the synthesis of essential isoprenoids, this compound impairs osteoclast function, leading to reduced bone resorption and apoptosis of these cells. This document serves as a comprehensive resource for researchers and professionals in the field of bone biology and drug development.

Introduction: this compound and its Therapeutic Significance

This compound is a third-generation amino-bisphosphonate used in the treatment of various bone metabolic diseases, including Paget's disease of bone, osteogenesis imperfecta, and complex regional pain syndrome.[1][2][3] Like other nitrogen-containing bisphosphonates (N-BPs), its primary mechanism of action involves targeting osteoclasts, the cells responsible for bone resorption.[4] this compound's high affinity for hydroxyapatite, the mineral component of bone, leads to its selective accumulation at sites of active bone remodeling.[4] Following internalization by osteoclasts, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts essential cellular processes in osteoclasts, ultimately leading to their inactivation and apoptosis.

The Mevalonate Pathway and the Role of Farnesyl Pyrophosphate Synthase (FPPS)

The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and numerous non-steroidal isoprenoids. These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for various cellular functions. FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the addition of another IPP molecule to GPP to produce FPP.

FPP and its derivative, GGPP, are essential for the post-translational modification of small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac. This process, known as prenylation, involves the covalent attachment of farnesyl or geranylgeranyl moieties to these proteins. Prenylation is critical for the proper subcellular localization and function of small GTPases, which regulate a multitude of cellular processes including cytoskeletal organization, membrane trafficking, and cell survival.

Molecular Mechanism of this compound's Inhibition of FPPS

This compound, as a nitrogen-containing bisphosphonate, acts as a potent inhibitor of FPPS. Its mechanism of inhibition is multifaceted and involves time-dependent isomerization of the enzyme. N-BPs bind to the GPP binding site of FPPS, and the nitrogen atom in their side chain plays a crucial role in their high potency. This binding prevents the natural substrate, GPP, from accessing the active site, thereby halting the synthesis of FPP.

The inhibition of FPPS by this compound leads to a depletion of intracellular FPP and GGPP pools. Consequently, the prenylation of small GTPases is impaired. The lack of prenylation disrupts the function of these signaling proteins, leading to a cascade of events within the osteoclast, including cytoskeletal disorganization, loss of the ruffled border essential for bone resorption, and ultimately, the induction of apoptosis (programmed cell death).

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound, from the inhibition of FPPS to the downstream consequences in osteoclasts.

Quantitative Data on FPPS Inhibition

The potency of this compound and other N-BPs is quantified by their 50% inhibitory concentration (IC50) and inhibitory constant (Ki) against FPPS. The following table summarizes key quantitative data for this compound and other clinically relevant bisphosphonates.

| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) | Reference |

| This compound | 2400 | 390 | |

| Alendronate | 2250 | 260 | |

| Ibandronate | 1000 | 25 | |

| Risedronate | 450 | 5.7 | |

| Zoledronate | 360 | 4.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay

This protocol describes a common method for measuring FPPS activity and its inhibition by compounds like this compound.

Objective: To determine the enzymatic activity of FPPS by measuring the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).

Materials:

-

Recombinant human FPPS

-

[1-14C]Isopentenyl pyrophosphate ([14C]IPP)

-

Geranyl pyrophosphate (GPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound or other inhibitors

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, GPP, and [14C]IPP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the mixture with the enzyme (FPPS) for a defined period (e.g., 10 minutes) at 37°C to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the substrate mixture to the enzyme.

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled FPP product using an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Osteoclast Apoptosis Assay

This protocol outlines a method to assess the induction of apoptosis in osteoclasts following treatment with this compound.

Objective: To quantify the percentage of apoptotic osteoclasts using Annexin V staining and flow cytometry.

Materials:

-

Primary osteoclasts or osteoclast-like cells

-

Cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Culture osteoclasts in appropriate multi-well plates.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) in each treatment group.

Protein Prenylation Assay

This protocol describes a method to evaluate the effect of this compound on the prenylation of small GTPases.

Objective: To assess the inhibition of protein prenylation by detecting the incorporation of a radiolabeled mevalonate precursor into small GTPases.

Materials:

-

Macrophage cell line (e.g., J774) or osteoclasts

-

[14C]Mevalonolactone

-

This compound

-

Lysis buffer

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

Culture cells in the presence of varying concentrations of this compound for an extended period (e.g., 48-72 hours) to allow for the depletion of isoprenoid pools.

-

During the last 18-24 hours of treatment, add [14C]mevalonolactone to the culture medium.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled (prenylated) proteins.

-

Analyze the bands corresponding to the molecular weight of small GTPases (typically 21-26 kDa) to assess the extent of prenylation inhibition.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for FPPS Inhibition Assay

Logical Relationship of this compound's Cellular Effects

Conclusion

This compound's mechanism of action is a well-defined example of targeted enzyme inhibition with significant therapeutic benefits. By specifically inhibiting farnesyl pyrophosphate synthase within osteoclasts, this compound effectively disrupts the mevalonate pathway, leading to the impairment of essential cellular functions and subsequent apoptosis of these bone-resorbing cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other nitrogen-containing bisphosphonates. The continued study of these compounds and their interactions with FPPS will undoubtedly contribute to the development of more effective treatments for a range of bone disorders.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. What is the mechanism of Neridronic acid? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (6-amino-1-hydroxyhexylidene)diphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-amino-1-hydroxyhexylidene)diphosphonic acid, also known as Neridronic acid, is a potent nitrogen-containing bisphosphonate used in the treatment of bone metabolism disorders. Its synthesis is a critical process for ensuring the purity and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the core synthesis methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthesis workflow and its mechanism of action.

Introduction

Neridronic acid, with the chemical formula C6H17NO7P2, is a third-generation bisphosphonate that exhibits high affinity for bone hydroxyapatite.[1] Like other nitrogen-containing bisphosphonates, its therapeutic effects are primarily attributed to the inhibition of osteoclast-mediated bone resorption.[2] The synthesis of neridronic acid typically involves the reaction of 6-aminohexanoic acid with a phosphonating agent. Various methods have been developed to optimize this process, focusing on improving yield, purity, and scalability. This document consolidates key synthetic routes and provides detailed procedural information for laboratory and industrial application.

Core Synthesis Methodologies

The primary route for synthesizing (6-amino-1-hydroxyhexylidene)diphosphonic acid involves the phosphonylation of 6-aminohexanoic acid. The key reagents in this process are typically phosphorous acid (H₃PO₃) and a phosphorus halide, most commonly phosphorus trichloride (PCl₃), in a suitable solvent. Methanesulfonic acid (MSA) is a frequently employed solvent due to its ability to dissolve the reactants and facilitate the reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions for Neridronic Acid Synthesis

| Method | Starting Material | Phosphonating Agents | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:PCl₃:H₃PO₃) |

| Method A | 6-Aminohexanoic Acid | PCl₃, H₃PO₃ | Methanesulfonic Acid | 60-80 | 18-24 | 1 : ≥2 : 1 |

| Method B | 6-Aminocaproic Acid | PCl₃, H₃PO₃ | Chlorobenzene | 100 | 3 | 1 : 1.5 : 1.5 |

| Method C | 6-Aminohexanoic Acid | PCl₃, H₃PO₃ | None (Neat) | 75 | 12 | 1 : 3.2 : 0 |

Table 2: Yield and Purity of Neridronic Acid Synthesis

| Method | Yield (%) | Purity (%) | Reference |

| Method A | >90 | High (not specified) | [3] |

| Method B | 45-59 | Not specified | [4] |

| Method C | 38-57 | High (not specified) | [5] |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis methods cited.

Method A: Synthesis in Methanesulfonic Acid

This method is adapted from a process described for the preparation of the sodium salt of neridronate and is noted for its high yield.

Materials:

-

6-aminohexanoic acid

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃)

-

Methanesulfonic acid (MSA)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 6-aminohexanoic acid in methanesulfonic acid (approximately 2-4 mL of MSA per gram of 6-aminohexanoic acid).

-

Add phosphorous acid (1 equivalent) to the mixture and stir at a temperature between 60°C and 80°C until a clear solution is obtained.

-

Slowly add phosphorus trichloride (at least 2 equivalents) to the solution while maintaining the temperature between 60°C and 80°C.

-

Continue stirring the reaction mixture for 18-24 hours.

-

After the reaction is complete, cool the mixture and cautiously dilute it with water.

-

Heat the diluted mixture to a temperature in the range of 80°C to 120°C to hydrolyze any intermediates.

-

Cool the solution to room temperature and further dilute with water.

-

Slowly add an aqueous sodium hydroxide solution to adjust the pH to a range of 4.2 to 4.6, inducing the precipitation of the product.

-

The crude product can be further purified by recrystallization. For instance, dissolving the solid in water at 70-90°C and then adding ethanol can yield the crystalline sodium salt.

Method B: Synthesis in Chlorobenzene

This protocol is based on a general method for the synthesis of aminobisphosphonic acids.

Materials:

-

6-aminocaproic acid (ε-aminocaproic acid)

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorobenzene

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Suspend 6-aminocaproic acid and phosphorous acid (1.5 equivalents) in chlorobenzene in a reaction flask equipped with a stirrer and a condenser.

-

Heat the mixture to 100°C.

-

Slowly add phosphorus trichloride (1.5 equivalents) to the heated suspension with vigorous stirring.

-

Maintain the reaction at 100°C for 3 hours.

-

After the reaction period, cool the mixture and decant the chlorobenzene.

-

To the solid residue, add concentrated hydrochloric acid and heat to reflux to hydrolyze the reaction intermediates.

-

Cool the solution to induce crystallization of the product.

-

Isolate the (6-amino-1-hydroxyhexylidene)diphosphonic acid by filtration, wash with a suitable solvent, and dry.

Mechanism of Action and Signaling Pathway

Neridronic acid, as a nitrogen-containing bisphosphonate, exerts its pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. These proteins are vital for osteoclast function, survival, and cytoskeletal arrangement. By inhibiting FPPS, neridronic acid disrupts these processes, leading to osteoclast apoptosis and a reduction in bone resorption.

Experimental and Logical Workflows

The synthesis of (6-amino-1-hydroxyhexylidene)diphosphonic acid follows a general workflow, which can be adapted based on the specific methodology chosen.

Conclusion

The synthesis of (6-amino-1-hydroxyhexylidene)diphosphonic acid is a well-established process with several documented methodologies. The choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. The use of methanesulfonic acid as a solvent appears to offer advantages in terms of reaction efficiency and product yield. A thorough understanding of the synthesis protocols and the underlying mechanism of action is essential for the successful development and application of this important therapeutic agent. Further research may focus on developing even more environmentally friendly and cost-effective synthesis routes.

References

- 1. Clinical development of this compound: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rationale for Using this compound in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2020289084B2 - Process for the preparation of the polymorph f of sodium this compound - Google Patents [patents.google.com]

- 4. Synthesis of Hydroxymethylenebisphosphonic Acid Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Neridronic Acid in the Management of Osteogenesis Imperfecta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteogenesis Imperfecta (OI) is a group of genetic disorders characterized by bone fragility and low bone mass, primarily stemming from mutations in the genes encoding type I collagen. The pathophysiology of OI is complex, involving not only structural defects in the bone matrix but also dysregulation of key signaling pathways that govern bone remodeling, notably the Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways. This high bone turnover state, with a relative increase in osteoclast-mediated bone resorption, provides a therapeutic rationale for the use of anti-resorptive agents. Neridronic acid, a potent nitrogen-containing bisphosphonate, has emerged as a significant therapeutic option. This document provides an in-depth technical guide on the pathophysiology of Osteogenesis Imperfecta and the role of neridronic acid, summarizing quantitative clinical data, detailing relevant experimental protocols, and visualizing key molecular and experimental pathways.

The Pathophysiology of Osteogenesis Imperfecta

Osteogenesis Imperfecta, or "brittle bone disease," is a heritable connective tissue disorder with an incidence of approximately 1 in 15,000 to 20,000 births.[1] While clinically heterogeneous, the hallmark of OI is skeletal fragility leading to recurrent fractures, skeletal deformities, and short stature.[1]

The Central Role of Type I Collagen

Over 85% of OI cases are caused by autosomal dominant mutations in the COL1A1 or COL1A2 genes, which encode the α1 and α2 chains of type I procollagen, respectively.[2] These mutations result in either a quantitative defect (insufficient production of normal collagen) or a qualitative defect (production of abnormal collagen molecules that disrupt the proper formation of the collagen triple helix and subsequent fibril assembly).[2] This defective collagen matrix is a primary contributor to the poor bone quality and reduced mechanical strength observed in OI.[3]

Dysregulated Signaling Pathways in OI

Recent research has illuminated the role of altered cellular signaling as a crucial component of OI pathophysiology, extending beyond the structural defects of collagen.

-

Transforming Growth Factor-beta (TGF-β) Signaling: Preclinical and clinical studies have demonstrated that excessive TGF-β signaling is a key pathogenic mechanism in both dominant and recessive forms of OI. The abnormal collagen matrix in OI bone may lead to reduced sequestration of TGF-β by regulatory proteins like decorin, resulting in increased bioavailability and signaling of TGF-β. This heightened signaling contributes to the high bone turnover state and impairs bone maturation. In human OI bone, SMAD phosphorylation, a key downstream event in TGF-β signaling, is significantly upregulated.

-

Wnt Signaling: The Wnt signaling pathway is fundamental for osteoblast differentiation, function, and survival, and thus plays a critical role in bone formation. Mutations in genes associated with the Wnt pathway, such as WNT1, have been identified as causes of recessive OI. Enhancing Wnt signaling in mouse models of OI has been shown to improve bone mass and strength, suggesting that targeting this pathway is a viable therapeutic strategy.

The interplay of defective collagen and aberrant signaling pathways creates a vicious cycle that perpetuates the OI phenotype.

Figure 1: Pathophysiology of Osteogenesis Imperfecta.

Neridronic Acid: Mechanism of Action

Neridronic acid is a nitrogen-containing bisphosphonate that primarily acts by inhibiting bone resorption. Its mechanism of action is targeted specifically at osteoclasts.

-

Binding to Bone Mineral: Like other bisphosphonates, neridronic acid has a high affinity for hydroxyapatite, the primary mineral component of bone. This leads to its rapid uptake and concentration at sites of active bone remodeling.

-

Internalization by Osteoclasts: During the process of bone resorption, osteoclasts internalize the bone matrix, including the bound neridronic acid.

-

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Once inside the osteoclast, neridronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

-

Disruption of Protein Prenylation: The inhibition of FPPS prevents the synthesis of farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These molecules are essential for the prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac) that are critical for osteoclast function and survival, including the maintenance of the ruffled border and cytoskeletal organization.

-

Induction of Osteoclast Apoptosis: The disruption of these essential cellular processes leads to osteoclast inactivation and triggers apoptosis (programmed cell death), thereby reducing the number of active bone-resorbing cells.

This potent anti-resorptive action helps to shift the balance of bone remodeling away from excessive resorption, which is a key therapeutic goal in the high-turnover state of OI.

Figure 2: Mechanism of Action of Neridronic Acid on Osteoclasts.

Clinical Efficacy of Neridronic Acid in Osteogenesis Imperfecta

The clinical utility of intravenous neridronic acid in patients with OI has been evaluated in several studies, demonstrating positive effects on bone mineral density (BMD) and, in some cases, fracture rates.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative outcomes from published clinical trials of neridronic acid in adult and pediatric OI populations.

Table 1: Efficacy of Intravenous this compound in Adults with OI

| Study | N (Treated/Control) | Treatment Regimen | Duration | Outcome Measure | Result (Treated vs. Control/Baseline) |

| Adami et al. (2003) | 30 / 16 | 100 mg every 3 months | 1 year | Lumbar Spine BMD | +3.0% (p<0.01 vs control) |

| Total Hip BMD | +4.3% (p<0.01 vs control) | ||||

| Fracture Incidence | Significantly lower than before therapy and vs. controls | ||||

| Gatti et al. (2017) / Idolazzi et al. (2017) | 114 (observational) | 2 mg/kg (max 100 mg) every 3 months | 3 years | Lumbar Spine BMD | Significant increase at all time points (p<0.001) |

| Total Hip BMD | Significant increase at all time points (p<0.001) | ||||

| Fracture Risk | No statistically significant effect (p=0.185) | ||||

| Filipponi et al. (2017) | 49 (Teriparatide) / 49 (this compound) | 100 mg every 3 months | 2 years | Lumbar Spine BMD | -1.6% (vs. +5.1% with Teriparatide) |

| Fracture Incidence | 26.5% of patients (vs. 16.3% with Teriparatide, p=0.10) |

Table 2: Efficacy of Intravenous this compound in Children with OI

| Study | N (Treated/Control) | Treatment Regimen | Duration | Outcome Measure | Result (Treated vs. Control) |

| Gatti et al. (2005) | 42 / 22 | 2 mg/kg every 3 months | 1 year (controlled phase) | Lumbar Spine BMD | +18-25% (p<0.001) |

| Total Hip BMD | +18-25% (p<0.001) | ||||

| Non-vertebral Fractures (Patients) | 27% vs 45% (p=0.2, not significant) | ||||

| Total Non-vertebral Fractures (Number) | 13 vs 18 (Relative Risk 0.36, p<0.05) |

Experimental Protocols for Preclinical Evaluation

Evaluating the efficacy of anti-resorptive agents like neridronic acid for OI requires robust preclinical models and standardized experimental protocols.

In Vitro Models

-

Patient-Derived Cell Cultures: A crucial tool is the use of mesenchymal stem cells (MSCs) or osteoblasts derived from OI patients. These can be obtained from bone marrow or induced from fibroblasts (iMSCs). These models recapitulate disease phenotypes such as impaired mineralization and allow for direct testing of drug effects on cell differentiation and function.

-

Osteoclastogenesis and Bone Resorption Assays:

-

Objective: To assess the direct effect of neridronic acid on osteoclast formation and function.

-

Methodology:

-

Osteoclast Precursor Isolation: Isolate peripheral blood mononuclear cells (PBMNCs) from healthy donors or OI patients.

-

Differentiation: Culture PBMNCs in the presence of M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-κB ligand) to induce differentiation into mature, multinucleated osteoclasts.

-

Drug Treatment: Introduce neridronic acid at various concentrations (e.g., 10 nM to 10 µM) to the differentiating or mature osteoclast cultures.

-

Assessment of Apoptosis: Quantify osteoclast apoptosis using methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining for DNA fragmentation or Caspase-3 activity assays.

-

Bone Resorption (Pit) Assay: Culture osteoclasts on dentin or bone slices. After treatment, remove cells and visualize/quantify the resorption pits using microscopy.

-

-

In Vivo Animal Models

-

OI Mouse Models: Several mouse models that mimic different types of OI are available, such as the oim mouse (model for severe, type III OI) and the Col1a1Aga2/+ mouse (model for moderate-severe OI). These models exhibit key features of the human disease, including bone fragility, low bone mass, and skeletal deformities.

-

Experimental Workflow for Drug Efficacy Testing:

-

Objective: To determine the effect of neridronic acid on bone mass, microarchitecture, and mechanical properties in a living organism.

-

Methodology:

-

Animal Cohorts: Assign OI mice to treatment (neridronic acid) and vehicle control groups.

-

Dosing Regimen: Administer neridronic acid (e.g., via intravenous or subcutaneous injection) at clinically relevant doses (e.g., 100 µg/kg). Treatment duration can vary (e.g., 8-12 weeks).

-

Analysis of Bone Microarchitecture: At the end of the study, harvest long bones (e.g., femurs) and vertebrae. Analyze bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th) using micro-computed tomography (µCT).

-

Biomechanical Testing: Perform three-point or four-point bending tests on femurs to determine mechanical properties such as ultimate force, stiffness, and energy to failure.

-

Histomorphometry: Perform histological analysis of bone sections to quantify cellular parameters, including osteoclast and osteoblast numbers and surface.

-

Fracture Incidence Monitoring: Throughout the study, regularly assess animals for spontaneous fractures via radiography.

-

-

Figure 3: Preclinical Experimental Workflow for Evaluating Neridronic Acid in OI.

Conclusion and Future Directions

The pathophysiology of Osteogenesis Imperfecta is rooted in defects of type I collagen, which leads to a structurally compromised bone matrix and a state of high bone turnover driven by dysregulated cellular signaling. Neridronic acid, by potently inhibiting osteoclast-mediated bone resorption, directly counteracts a key component of this pathology. Clinical data robustly supports its efficacy in increasing bone mineral density in both adult and pediatric OI populations, with some evidence suggesting a reduction in fracture incidence.

Future research should continue to explore the complex interplay between the collagen matrix and cellular signaling in OI. While neridronic acid effectively addresses the excessive resorption, therapies that target the underlying signaling abnormalities, such as anti-TGF-β antibodies, represent a promising and complementary approach. The development of combination therapies that both inhibit resorption and stimulate appropriate bone formation may offer the most significant benefit for patients with this challenging disorder. The preclinical models and protocols outlined herein provide a framework for the continued development and evaluation of novel therapeutic strategies for Osteogenesis Imperfecta.

References

Role of neridronate in Paget's disease of bone

An In-depth Technical Guide on the Role of Neridronate in Paget's Disease of Bone

Introduction to Paget's Disease of Bone

Paget's disease of bone (PDB) is a chronic, localized disorder of bone remodeling that affects 2-3% of the population over 55 years of age in some regions.[1] The disease is characterized by an initial increase in osteoclast-mediated bone resorption, followed by a compensatory, yet disorganized, increase in new bone formation.[2][3] This process results in a mosaic of woven and lamellar bone that is structurally weaker, more vascular, and more susceptible to deformities and fractures than normal bone.[2][4]

While many individuals with PDB are asymptomatic, common clinical manifestations include bone pain, secondary arthritis, and neurological complications from nerve compression. The diagnosis is often made incidentally through radiographic findings or elevated serum alkaline phosphatase (ALP) levels. However, ALP can be within the normal range in 10-15% of patients, particularly those with monostotic (single-bone) disease. More sensitive markers like serum procollagen type I N-terminal propeptide (PINP) may be elevated in these cases. The primary therapeutic goal is to control the abnormal bone turnover, for which bisphosphonates are the treatment of choice.

This compound: A Nitrogen-Containing Bisphosphonate

This compound ((6-amino-1-hydroxy-1-phosphonohexyl) phosphonic acid) is a potent, second-generation, nitrogen-containing bisphosphonate. Synthesized in Italy, it is licensed for the treatment of PDB and osteogenesis imperfecta. A key characteristic of this compound is its availability in both intravenous (IV) and intramuscular (IM) formulations, offering an alternative for patients who cannot tolerate oral bisphosphonates or for whom IV administration is not feasible.

Mechanism of Action

Like other aminobisphosphonates, this compound's primary mechanism of action is the inhibition of osteoclast-mediated bone resorption. Its high affinity for hydroxyapatite crystals in the bone matrix leads to its selective uptake by osteoclasts during resorption.

Once internalized, this compound targets and inhibits farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of essential isoprenoid compounds, which are required for the post-translational prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac). The disruption of this critical signaling process leads to:

-

Loss of osteoclast function, including the disruption of the actin ring essential for forming the ruffled border against the bone surface.

-

Induction of osteoclast apoptosis (programmed cell death).

This ultimately suppresses the excessive bone resorption characteristic of Paget's disease. Some in vitro studies also suggest that this compound may have a positive effect on osteoblasts, enhancing their differentiation into mature bone-forming cells.

Clinical Efficacy

This compound has demonstrated significant efficacy in suppressing disease activity in PDB, as measured by the reduction of bone turnover markers and alleviation of bone pain. Treatment response is typically defined as the normalization of serum ALP or a reduction of at least 75% in the excess ALP level.

Biochemical Response

Intravenous this compound has been shown to be highly effective in reducing biochemical markers of disease activity. Studies show a clear dose-response relationship, with a 200 mg cumulative dose resulting in the normalization of disease markers in over 60% of patients. The therapeutic response can be maintained for extended periods, with one study reporting sustained remission in 80% of patients after 48 months. Both intravenous and intramuscular regimens have shown similar efficacy in achieving biochemical remission for up to 12 months.

Pain Relief

In addition to biochemical control, this compound provides significant relief from bone pain associated with PDB. In one study, pain was reduced or completely alleviated in 8 out of 15 patients who required analgesics prior to treatment. Another trial noted that 77.8% of patients in the intravenous group and 86.2% in the intramuscular group reported a decrease in bone pain at 6 months.

Quantitative Efficacy Data

The following table summarizes key quantitative outcomes from clinical studies of this compound in PDB.

| Study / Regimen | Number of Patients (N) | Primary Endpoint(s) | Key Efficacy Results | Citation(s) |

| IV this compound (200 mg) | 32 | Reduction in bone-specific alkaline phosphatase (bAp) | 65.6% achieved remission (normal bAp). 84.4% achieved a therapeutic response (>50% decrease in excess bAp). | |

| IV this compound (25, 50, 100, 200 mg) | 83 | Reduction in serum total ALP | Dose-dependent response. At 6 months, 98% of the 200 mg group maintained a partial response (>25% ALP decrease). The 200 mg dose normalized markers in >60% of patients. | |

| IV this compound | 15 | Therapeutic response at 48 months | 80% of patients maintained a therapeutic response at 48 months. | |

| IV (200 mg) vs. IM (200 mg) this compound | 56 | Therapeutic response at 6 months | IV: 92.6% achieved therapeutic response. IM: 96.5% achieved therapeutic response. Response rates were similar at 12 months but decreased by 36 months. |

Comparative Efficacy

Head-to-head trials have compared this compound with other intravenous bisphosphonates. In patients who were non-responsive to pamidronate, a 200 mg course of this compound showed similar efficacy to a 4 mg infusion of zoledronate in achieving a therapeutic response.

| Comparison | Number of Patients (N) | Study Design | Key Findings | Citation(s) |

| This compound vs. Zoledronate (in Pamidronate non-responders) | 33 (15 this compound, 18 Zoledronate) | Randomized, Crossover | At 6 months post-treatment: This compound: 93% therapeutic response, 80% ALP normalization. Zoledronate: 94% therapeutic response, 83% ALP normalization. Efficacy was similar between the two groups. | |

| Zoledronate vs. Pamidronate | 90 (30 Zoledronate, 60 Pamidronate) | Randomized | At 6 months: Zoledronate: 97% therapeutic response, 93% ALP normalization. Pamidronate: 45% therapeutic response, 35% ALP normalization. Zoledronate was superior to pamidronate. |

Safety and Tolerability

This compound is generally well-tolerated. The most frequently reported adverse event is a transient acute-phase reaction, characterized by flu-like symptoms such as fever, myalgia, and arthralgia. This reaction typically occurs within 24-48 hours of the first administration, is more common in previously untreated patients, and resolves within a few days.

| Adverse Event Profile | Frequency / Description | Citation(s) |

| Acute-Phase Reaction (fever, arthromyalgia, flu-like symptoms) | Occurred in 14-19% of patients in various studies. Typically mild and short-lived. | |

| Renal Effects | No major long-term effects on renal function were reported in PDB patients with normal baseline renal function. | |

| Osteonecrosis of the Jaw (ONJ) | No cases of ONJ have been reported in some studies of this compound for PDB or other conditions. | |

| Serious Adverse Events | Serious AEs are rare and generally not considered treatment-related. |

Detailed Experimental Protocols

The methodologies for clinical trials of this compound in PDB share a common framework focused on assessing the drug's ability to suppress bone turnover and improve clinical symptoms.

Representative Protocol: Intravenous this compound for Active PDB

This protocol is a composite based on methodologies described in multiple clinical studies.

-

Study Design: Randomized, controlled, or observational prospective study with a follow-up period ranging from 6 to 48 months.

-

Patient Population:

-

Inclusion Criteria: Adult patients (male and female, typically >40 years) with a confirmed diagnosis of active Paget's disease of bone. Disease activity is confirmed by serum total alkaline phosphatase (ALP) levels at least 10-25% above the upper limit of the normal range. Patients may be treatment-naïve or have relapsed after previous bisphosphonate therapy.

-

Exclusion Criteria: Severe renal impairment, known hypersensitivity to bisphosphonates, pregnancy or lactation, recent (within 6 months) treatment with another bisphosphonate, and hypocalcemia.

-

-

Intervention:

-

Dosage: A cumulative dose of 100-200 mg of this compound. A common regimen is 100 mg administered on two consecutive days.

-

Administration: Each 100 mg dose is diluted in 250-500 mL of saline solution and administered as a slow intravenous infusion over 2-4 hours.

-

Concomitant Medication: All patients are advised to receive daily calcium (e.g., 1000 mg) and vitamin D (e.g., 800 IU) supplementation throughout the study period to prevent hypocalcemia.

-

-

Assessments and Endpoints:

-

Screening/Baseline: Collection of demographic data, medical history, physical examination, and baseline laboratory tests.

-

Laboratory Monitoring: Blood and urine samples are collected at baseline and at regular intervals post-treatment (e.g., 1, 3, 6, 12, 24, 36, and 48 months).

-

Bone Formation Markers: Serum total ALP, bone-specific ALP (bAP).

-

Bone Resorption Markers: Urinary N-telopeptide (NTx), urinary deoxypyridinoline (dPyr).

-

Safety Labs: Serum calcium, phosphate, creatinine, complete blood count, and liver function tests.

-

-

Primary Efficacy Endpoint: The rate of therapeutic response at a predefined time point (e.g., 6 or 48 months), defined as the normalization of serum ALP or a reduction of at least 75% in total ALP excess.

-

Secondary Endpoints:

-

Percentage change from baseline in bone turnover markers.

-

Time to relapse (loss of therapeutic response).

-

Pain assessment using a validated scale (e.g., Visual Analogue Scale).

-

Incidence and severity of adverse events.

-

-

Conclusion

This compound is a potent and well-tolerated aminobisphosphonate that plays a significant role in the management of Paget's disease of bone. Its mechanism of action, centered on the inhibition of the mevalonate pathway in osteoclasts, effectively suppresses the high bone turnover that characterizes the disease. Clinical data robustly support its efficacy in achieving and maintaining long-term biochemical remission and providing significant pain relief. With both intravenous and intramuscular formulations available, this compound offers a valuable and versatile therapeutic option, demonstrating comparable efficacy to other potent bisphosphonates like zoledronate in certain patient populations. Its favorable safety profile further solidifies its position as a cornerstone of therapy for individuals with active Paget's disease.

References

Neridronate for Complex Regional Pain Syndrome Type I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complex Regional Pain Syndrome Type I (CRPS-I) is a debilitating and painful condition that typically develops in a limb after trauma, surgery, or immobilization. It is characterized by spontaneous pain, allodynia, hyperalgesia, and autonomic and trophic changes. The pathophysiology of CRPS-I is not fully understood, but it is believed to involve a complex interplay of inflammatory and neurological processes. Neridronate, a nitrogen-containing bisphosphonate, has emerged as a promising therapeutic agent for CRPS-I, with several clinical studies demonstrating its efficacy in reducing pain and improving function. This technical guide provides an in-depth overview of the use of this compound for CRPS-I, focusing on its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action

This compound, like other amino-bisphosphonates, primarily acts by inhibiting osteoclast-mediated bone resorption. However, its therapeutic effects in CRPS-I are thought to extend beyond its skeletal actions and involve the modulation of inflammatory pathways. The key molecular target of this compound is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway.

By inhibiting FPPS, this compound disrupts the prenylation of small GTPase signaling proteins, which are crucial for various cellular functions in osteoclasts, including cytoskeletal arrangement and vesicular trafficking, ultimately leading to osteoclast inactivation and apoptosis.[1] In the context of CRPS-I, this inhibition of osteoclast activity may help to alleviate the localized bone loss often observed in the affected limb.

Furthermore, this compound is believed to have direct anti-inflammatory effects. In animal models of CRPS, bisphosphonates have been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[2] This modulation of the inflammatory response is thought to contribute significantly to the analgesic effects of this compound in CRPS-I.

Clinical Efficacy and Safety

Multiple randomized controlled trials have investigated the efficacy and safety of this compound in patients with CRPS-I. The data from these studies are summarized in the tables below, highlighting the key findings for both intravenous and intramuscular administration routes.

Data Presentation

Table 1: Efficacy of Intravenous this compound in CRPS-I (Varenna et al., 2013) [3][4][5]

| Parameter | This compound (n=41) | Placebo (n=41) | p-value |

| Baseline VAS (mm, mean ± SD) | 71.6 ± 11.8 | 70.4 ± 8.3 | 0.59 |

| VAS at Day 40 (mm, mean ± SD) | 25.1 | 47.8 | <0.0001 |

| Change in VAS from Baseline (mm, mean) | -46.5 | -22.6 | <0.0001 |

| Responders (≥50% VAS reduction) at Day 40, n (%) | 30 (73.2%) | 12 (29.3%) | <0.0001 |

| Edema Score at Day 40 (mean) | 0.53 | 1.11 | 0.0009 |

| Pain at Passive Motion Score at Day 40 (mean) | 0.78 | 1.70 | <0.0001 |

| Allodynia Present at Day 40, n (%) | 4 (16%) | 19 (73%) | <0.0001 |

| Hyperalgesia Present at Day 40, n (%) | 7 (21%) | 22 (76%) | <0.0001 |

Table 2: Efficacy of Intramuscular this compound in CRPS-I (Varenna et al., 2021)

| Parameter | This compound (n=41) | Placebo (n=37) | p-value |

| Baseline VAS (mm, mean ± SD) | 73.4 ± 12.5 | 73.5 ± 12.7 | NS |

| VAS at Day 30 (mm, mean ± SD) | 31.9 ± 23.3 | 52.3 ± 27.8 | 0.0003 |

| Responders (≥50% VAS reduction) at Day 30, n (%) | 27 (65.9%) | 11 (29.7%) | 0.0017 |

| Edema Present at Day 30, n (%) | 72.5% | 79.9% | 0.03 |

| Pain During Motion Present at Day 30, n (%) | 70% | 83.3% | 0.0009 |

| Allodynia Present at Day 30, n (%) | 8 (20%) | 19 (63.3%) | 0.0004 |

| Hyperalgesia Present at Day 30, n (%) | 8 (20%) | 19 (56.7%) | 0.0023 |

Table 3: Long-Term Efficacy of this compound in CRPS-I (Open-Label Extension Study)

| Parameter | Intramuscular this compound (n=35) | Intravenous this compound (n=25) | p-value (between groups) |

| Responders (≥50% VAS reduction) at Day 360, n (%) | 32 (91.4%) | 22 (88%) | 0.66 |

| SF-36 Physical Component Summary (mean ± SD) at Day 360 | 48.4 ± 7.3 | 49.3 ± 8.5 | NS |

| SF-36 Mental Component Summary (mean ± SD) at Day 360 | 47.7 ± 10.0 | 51.8 ± 7.3 | NS |

Experimental Protocols

Key Clinical Trial Methodologies

The following outlines the typical methodologies employed in the pivotal clinical trials of this compound for CRPS-I.

1. Study Design: Most pivotal studies were multicenter, randomized, double-blind, placebo-controlled trials. An open-label extension phase was often included where patients who initially received placebo were offered active treatment.

2. Patient Population: Inclusion criteria typically included adult patients with a diagnosis of CRPS-I according to the Budapest criteria, with disease duration of no longer than 4 to 6 months, and a baseline pain intensity of at least 50 mm on a 100 mm Visual Analog Scale (VAS).

3. Interventions:

-

Intravenous (IV) this compound: A common regimen was 100 mg of this compound diluted in 500 mL of saline, administered as a slow intravenous infusion over at least 2 hours, given four times over a 10-day period (e.g., on days 1, 4, 7, and 10).

-

Intramuscular (IM) this compound: A typical protocol involved 25 mg of this compound administered intramuscularly once daily for 16 consecutive days.

-

Placebo: Placebo infusions or injections were identical in appearance and volume to the active treatment.

4. Outcome Measures:

-

Primary Efficacy Endpoint: The primary outcome was typically the change in the Visual Analog Scale (VAS) for pain from baseline to a specified time point (e.g., day 30 or 40). A responder analysis, defining a responder as a patient with at least a 50% reduction in VAS score, was also a key primary endpoint.

-

Secondary Efficacy Endpoints:

-

Clinical Signs and Symptoms: Assessment of edema, pain on passive motion, allodynia, and hyperalgesia, often using a rating scale (e.g., 0=none to 3=severe for edema and pain on motion) or as dichotomous variables (present/absent for allodynia and hyperalgesia).

-

Pain Questionnaires: The Short-Form McGill Pain Questionnaire (SF-MPQ) was used to assess sensory and affective dimensions of pain.

-

Quality of Life: The 36-Item Short Form Health Survey (SF-36) was used to evaluate various aspects of health-related quality of life, often summarized into Physical and Mental Component Summary scores.

-

5. Assessment Schedule: Assessments were typically performed at baseline, at the end of the treatment period, and at various follow-up time points (e.g., 30, 40, 60, 180, and 360 days) to evaluate the short-term and long-term efficacy and safety of the treatment.

Methodologies of Key Assessment Tools

1. Visual Analog Scale (VAS) for Pain:

-

Description: A continuous scale, typically a 100 mm horizontal line, anchored by "no pain" on the left and "worst possible pain" on the right.

-

Administration: Patients are asked to mark a point on the line that represents their current pain intensity.

-

Scoring: The score is determined by measuring the distance in millimeters from the "no pain" anchor to the patient's mark.

2. Short-Form McGill Pain Questionnaire (SF-MPQ):

-

Description: This questionnaire consists of 15 pain descriptors (11 sensory and 4 affective).

-

Administration: For each descriptor, patients rate the intensity of their pain on a 4-point scale: 0 = none, 1 = mild, 2 = moderate, 3 = severe.

-

Scoring:

-

Sensory Score: The sum of the intensity ratings for the 11 sensory descriptors.

-

Affective Score: The sum of the intensity ratings for the 4 affective descriptors.

-

Total Score: The sum of the sensory and affective scores.

-

The SF-MPQ also includes a Present Pain Intensity (PPI) index and a VAS for pain.

-

3. 36-Item Short Form Health Survey (SF-36):

-

Description: A multi-purpose, short-form health survey with 36 questions. It yields an 8-scale profile of functional health and well-being scores.

-

Administration: Patients self-report on their health status across the eight domains.

-

Scoring:

-

A two-step process is used to score the SF-36. First, precoded numeric values are recoded. Then, items within the same scale are averaged together to create the 8 scale scores.

-

All items are scored on a 0 to 100 range, with higher scores indicating a more favorable health state.

-

The eight scales are: Physical Functioning (PF), Role-Physical (RP), Bodily Pain (BP), General Health (GH), Vitality (VT), Social Functioning (SF), Role-Emotional (RE), and Mental Health (MH).

-

These scales can be further aggregated into two summary scores: the Physical Component Summary (PCS) and the Mental Component Summary (MCS).

-

Conclusion

This compound has demonstrated significant efficacy and a favorable safety profile in the treatment of CRPS-I in multiple randomized controlled trials. Both intravenous and intramuscular formulations have shown to provide clinically meaningful reductions in pain and improvements in clinical signs and quality of life, with long-term benefits observed in open-label extension studies. The mechanism of action, involving the inhibition of the mevalonate pathway and modulation of inflammatory responses, provides a strong rationale for its use in this condition. This technical guide summarizes the key evidence and methodologies related to the use of this compound for CRPS-I, providing a valuable resource for researchers, scientists, and drug development professionals in the field of pain management. Further research may continue to elucidate the precise molecular mechanisms underlying its therapeutic effects and explore its potential in other chronic pain conditions.

References

- 1. Long-term efficacy and safety of this compound treatment in patients with complex regional pain syndrome type 1: a pre-specified, open-label, extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resref.com [resref.com]

- 4. rand.org [rand.org]

- 5. Treatment of complex regional pain syndrome type I with this compound: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Neridronate: A Comparative Analysis of Intravenous and Intramuscular Administration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neridronate, a nitrogen-containing bisphosphonate, is a therapeutic agent primarily utilized for the management of metabolic bone diseases such as Paget's disease of bone, osteogenesis imperfecta, and Complex Regional Pain Syndrome type I (CRPS-I).[1][2][3] A key feature of this compound is its availability in both intravenous (IV) and intramuscular (IM) formulations, offering flexibility in clinical practice.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics of intravenous versus intramuscular this compound, detailing experimental protocols from key clinical studies and elucidating its mechanism of action. While direct comparative pharmacokinetic data such as Cmax, Tmax, and AUC are not extensively available in public literature, this guide synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: Intravenous vs. Intramuscular this compound

Table 1: General Pharmacokinetic Characteristics of Parenteral Bisphosphonates

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Citation |

| Bioavailability | 100% (direct entry into systemic circulation) | Expected to be high, but specific percentage for this compound is not documented. Oral bioavailability of bisphosphonates is generally less than 1%. | |

| Absorption | Not applicable (direct administration) | Absorbed from the muscle tissue into the systemic circulation. | |

| Distribution | Rapidly distributes from plasma. High affinity for bone tissue, particularly at sites of active remodeling. | Similar distribution pattern to IV administration following absorption. | |

| Metabolism | Bisphosphonates are not metabolized. | Bisphosphonates are not metabolized. | |

| Elimination | Primarily excreted unchanged via the kidneys. A significant portion is taken up by the skeleton where it has a long half-life. | Excreted unchanged via the kidneys following absorption. | |

| Half-life (Plasma) | Very short, with rapid clearance from plasma. | Expected to be short in plasma following absorption. | |

| Half-life (Bone) | Very long, potentially years. | Very long, similar to IV administration. |

Experimental Protocols

The following sections detail the methodologies of key clinical trials that have compared the efficacy and safety of intravenous and intramuscular this compound.

Treatment of Paget's Disease of Bone

A long-term comparative study provides insight into the clinical protocols for this compound administration in patients with Paget's disease of bone.

-

Study Design: A 36-month, randomized, open-label study.

-

Patient Population: 56 patients with active Paget's disease of bone.

-

Intravenous Regimen: 100 mg of this compound infused over two consecutive days (total dose of 200 mg).

-

Intramuscular Regimen: 25 mg of this compound administered weekly for eight weeks (total dose of 200 mg).

-

Primary Efficacy Endpoint: The primary endpoint for efficacy was a therapeutic response, which was defined as either the normalization of alkaline phosphatase (ALP) levels or a reduction of at least 75% in the total ALP excess at 6 months.

-

Assessments: Biochemical markers of bone turnover (e.g., serum total alkaline phosphatase) were assessed at baseline and at various time points throughout the 36-month follow-up period. All patients were advised to receive calcium and vitamin D supplementation.

Treatment of Complex Regional Pain Syndrome Type I (CRPS-I)

A randomized, double-blind, placebo-controlled study, followed by an open-label extension, outlines the protocol for this compound use in CRPS-I.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 78 patients diagnosed with CRPS-I.

-

Intramuscular Regimen (Double-Blind Phase): 25 mg of this compound administered intramuscularly once daily for 16 consecutive days.

-

Intravenous Regimen (Open-Label Extension): Patients who received a placebo in the double-blind phase were administered 100 mg of this compound intravenously four times over 10 days.

-

Primary Efficacy Endpoint: The primary efficacy was assessed after 30 days using a visual analogue scale (VAS) for pain and the number of patients achieving a 50% or greater reduction in their VAS score.

-

Assessments: In addition to pain scores, changes in clinical signs and symptoms (such as edema, pain during motion, allodynia, and hyperalgesia), as well as quality of life measured by the Short Form Health Survey (SF-36) and the McGill Pain Questionnaire, were evaluated.

Mechanism of Action

This compound, like other nitrogen-containing bisphosphonates, exerts its therapeutic effect by inhibiting osteoclast-mediated bone resorption. The primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

The mechanism of action unfolds as follows:

-

Binding to Bone Mineral: this compound has a high affinity for hydroxyapatite, the mineral component of bone, leading to its accumulation at sites of active bone remodeling.

-

Internalization by Osteoclasts: During bone resorption, osteoclasts internalize the bone matrix, and along with it, the bound this compound.

-

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): Inside the osteoclast, this compound inhibits FPPS.

-

Disruption of Prenylation: The inhibition of FPPS disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab.

-

Impairment of Osteoclast Function: The lack of prenylated proteins disrupts crucial cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, which are all necessary for bone resorption.

-

Induction of Apoptosis: Ultimately, the disruption of these vital cellular functions leads to osteoclast apoptosis (programmed cell death), thereby reducing the number of active bone-resorbing cells.

Conclusion

This compound offers the clinical advantage of both intravenous and intramuscular routes of administration. While clinical studies have demonstrated comparable efficacy between the two formulations for conditions like Paget's disease and CRPS-I, a detailed comparative analysis of their pharmacokinetic profiles is hampered by a lack of publicly available quantitative data. The general pharmacokinetic principles of bisphosphonates, characterized by rapid plasma clearance and high affinity for bone, apply to this compound. The well-defined mechanism of action, centered on the inhibition of the mevalonate pathway in osteoclasts, provides a strong rationale for its therapeutic use. Further research is warranted to fully characterize and compare the pharmacokinetic parameters of intravenous and intramuscular this compound, which would be invaluable for optimizing dosing strategies and enhancing its clinical application.

References

- 1. The Rationale for Using this compound in Musculoskeletal Disorders: From Metabolic Bone Diseases to Musculoskeletal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neridronic acid for the treatment of bone metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical development of this compound: potential for new applications - PMC [pmc.ncbi.nlm.nih.gov]

Neridronate's Affinity for Hydroxyapatite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in bone disorders such as Paget's disease and osteogenesis imperfecta is fundamentally linked to its high affinity for hydroxyapatite (HA), the primary mineral component of bone.[1] This affinity ensures the targeted delivery and localized concentration of the drug at sites of active bone remodeling. This technical guide provides an in-depth analysis of the binding affinity of this compound to hydroxyapatite crystals, summarizing available data, detailing experimental protocols, and visualizing key pathways.

Comparative Binding Affinity of Bisphosphonates

The binding affinity of bisphosphonates to hydroxyapatite is a critical determinant of their potency and duration of action. While specific quantitative data for this compound is lacking, studies on other bisphosphonates provide a valuable framework for understanding its expected behavior.

A molecular modeling study that calculated the interaction energies of various bisphosphonates with the (001) face of hydroxyapatite provides the most direct comparison involving this compound. The study found that this compound interacts less effectively than alendronate. This is attributed to the folding of its longer amino side chain, which may hinder optimal alignment with the crystal surface.

Experimentally determined binding affinities for other common bisphosphonates, typically measured using techniques such as constant composition kinetic studies, reveal a well-established rank order of potency.

Table 1: Comparative Binding Affinity of Common Bisphosphonates to Hydroxyapatite

| Bisphosphonate | Relative Binding Affinity Rank | Adsorption Affinity Constant (KL) (M-1) |

| Zoledronate | 1 | 3.10 x 106 |

| Alendronate | 2 | 2.65 x 106 |

| Ibandronate | 3 | Not Reported in this study |

| Risedronate | 4 | 2.73 x 106 |

| Etidronate | 5 | Not Reported in this study |

| Clodronate | 6 | Not Reported in this study |

Source: Data compiled from kinetic studies on hydroxyapatite crystal growth. The rank order is widely supported by multiple studies, while the KL values are from a specific study and may vary with experimental conditions.[2]

Experimental Protocols for Determining Binding Affinity

Several established methods are employed to quantify the binding of bisphosphonates to hydroxyapatite. Below are detailed summaries of two common experimental protocols.

Fast Performance Liquid Chromatography (FPLC) with Hydroxyapatite Column

This method provides a relative measure of binding affinity based on the retention time of the bisphosphonate on a hydroxyapatite stationary phase.[3][4][5]

Objective: To determine the relative binding affinity of bisphosphonates by measuring their retention time on a hydroxyapatite chromatography column.

Materials:

-

Fast Performance Liquid Chromatography (FPLC) system

-

Hydroxyapatite column

-

Bisphosphonate solutions of known concentration (e.g., this compound, zoledronate, alendronate)

-

Phosphate buffer solutions of varying concentrations (for gradient elution)

-

UV detector

Methodology:

-

Column Equilibration: The hydroxyapatite column is equilibrated with a low-concentration phosphate buffer at a defined pH (e.g., 6.8) and flow rate.

-

Sample Injection: A standardized volume and concentration of the bisphosphonate solution is injected onto the column.

-

Elution: The bisphosphonate is eluted from the column using a linear gradient of increasing phosphate buffer concentration. The phosphate ions in the mobile phase compete with the phosphonate groups of the drug for binding sites on the hydroxyapatite.

-

Detection: The eluting bisphosphonate is detected by UV absorbance at a specific wavelength.

-

Data Analysis: The retention time for each bisphosphonate is recorded. A longer retention time indicates a stronger binding affinity to the hydroxyapatite.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences between bisphosphonates in binding affinities for hydroxyapatite. | Semantic Scholar [semanticscholar.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies on neridronate and bone resorption

An In-depth Technical Guide to Preclinical Studies on Neridronate and Bone Resorption

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, or (6-amino-1-hydroxy-1-phosphonohexyl) phosphonic acid, is a nitrogen-containing bisphosphonate (N-BP) developed for the treatment of metabolic bone diseases characterized by excessive bone resorption.[1][2] Like other N-BPs, its fundamental mechanism revolves around the disruption of osteoclast function, the primary cells responsible for bone breakdown.[1][3] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-resorptive effects of this compound, with a focus on its molecular mechanism of action, and data from both in vitro and in vivo models.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary molecular target of this compound and other N-BPs is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[4] This pathway is crucial for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the prenylation of small GTP-binding proteins such as Ras, Rho, and Rac.

By inhibiting FPPS, this compound prevents the synthesis of FPP and GGPP. This disruption of prenylation impairs the function of small GTPases, which are critical for vital osteoclast processes, including cytoskeletal arrangement, membrane ruffling, and intracellular trafficking. The ultimate consequences for the osteoclast are the loss of bone-resorbing capacity, disruption of the actin ring essential for forming a sealing zone on the bone surface, and the induction of apoptosis (programmed cell death).

Caption: this compound inhibits FPPS in the mevalonate pathway, disrupting osteoclast function.

In Vitro Preclinical Studies

Numerous in vitro studies have demonstrated this compound's direct inhibitory effects on osteoclast formation (osteoclastogenesis) and activity.

Data on Osteoclast Inhibition

The following table summarizes key quantitative findings from in vitro experiments.

| Study Parameter | Cell Model | This compound Concentration | Observed Effect | Citation |

| Osteoclast Differentiation | Murine monocyte/macrophage (RAW 264.7) co-cultured with murine osteoblasts | Various concentrations | Significant reduction in Tartrate-Resistant Acid Phosphatase (TRAP)-positive cells | |

| Osteoblast Differentiation | Human osteoblastic cell cultures | 10⁻⁸ M | +50% increase in alkaline phosphatase (ALP) activity after 10 days | |

| Mineralized Nodule Formation | Human osteoblastic cell cultures | 10⁻⁸ M | +48% increase in mineralized nodules after 20 days | |

| Osteoclast Morphology | Co-cultures of monolithic/macrophage cell lines | Not specified | Degradation of the actin ring connected to the plasma membrane |

Experimental Protocols

3.2.1 Osteoclast Differentiation and TRAP Staining Assay This assay is a standard method for quantifying osteoclast formation in vitro.

-

Cell Seeding: Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines like RAW264.7 are seeded in culture plates.

-

Osteoclast Induction: Cells are cultured in a medium (e.g., α-MEM with 10% FBS) supplemented with Macrophage Colony-Stimulating Factor (M-CSF) to support precursor survival and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to drive differentiation into osteoclasts.

-

This compound Treatment: Various concentrations of this compound are added to the culture medium at the time of induction.

-

Incubation: Cells are incubated for several days (typically 4-6 days), with media changes as required, to allow for the formation of mature, multinucleated osteoclasts.

-

TRAP Staining: Cultures are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme highly expressed in osteoclasts. TRAP-positive cells containing three or more nuclei are identified and counted as mature osteoclasts.

References

Neridronate's Impact on the Mevalonate Pathway in Bone Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neridronate, a nitrogen-containing bisphosphonate, is a potent inhibitor of bone resorption, primarily utilized in the treatment of bone disorders characterized by excessive osteoclast activity. Its therapeutic efficacy is rooted in its targeted disruption of the mevalonate pathway within bone cells, particularly osteoclasts. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

This compound, like other nitrogen-containing bisphosphonates, exerts its primary effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[1][2][3] This pathway is responsible for the production of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][3] These molecules are essential for the post-translational modification process known as prenylation, which involves the attachment of farnesyl or geranylgeranyl groups to small GTP-binding proteins such as Ras, Rho, and Rac.

The prenylation of these small GTPases is crucial for their proper localization to cell membranes and their subsequent involvement in a multitude of cellular processes vital for osteoclast function and survival, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking. By inhibiting FPPS, this compound effectively depletes the cellular pool of FPP and GGPP, thereby preventing the prenylation of these key signaling proteins. This disruption of essential cellular functions ultimately leads to osteoclast apoptosis and a reduction in bone resorption.

Quantitative Data on this compound's Inhibition of FPPS

The inhibitory potency of this compound against human FPPS has been quantified, demonstrating a time-dependent inhibition. The initial half-maximal inhibitory concentration (IC50) was determined to be 2400 nM. Following pre-incubation with the enzyme, the final IC50 value decreased to 390 nM, indicating a potent and tightening interaction with the enzyme.

Effects on Bone Cells

Osteoclasts: Induction of Apoptosis and Inhibition of Resorption

The primary cellular target of this compound is the osteoclast. The inhibition of the mevalonate pathway and subsequent lack of prenylated GTPases trigger a cascade of events culminating in osteoclast apoptosis. In vitro studies have demonstrated that this compound treatment leads to a reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in a dose-dependent manner. Furthermore, this compound induces morphological changes in osteoclasts, including the degradation of the actin ring, which is essential for the formation of the ruffled border and bone resorption. One study on osteoclast cultures from individuals with osteogenesis imperfecta and healthy donors showed that this compound treatment was associated with a dose-dependent decrease in TRAP-positive osteoclasts, which was linked to the activation of the apoptotic process.

Osteoblasts: Modulatory Effects on Proliferation and Differentiation

This compound's influence extends to osteoblasts, the bone-forming cells, where it exhibits a more nuanced, concentration-dependent effect. In vitro studies on human osteoblasts have shown that this compound can enhance their differentiation and mineralization at specific concentrations.